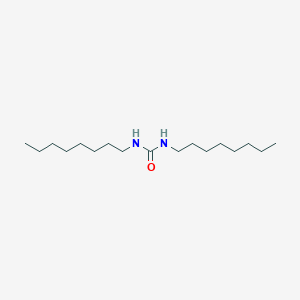

N,N'-Dioctylurea

説明

N,N'-Dioctylurea is a useful research compound. Its molecular formula is C17H36N2O and its molecular weight is 284.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of N,N'-Dioctylurea

This compound can be synthesized through various methods, including dehydrogenative coupling reactions. Recent studies have demonstrated the effectiveness of manganese-catalyzed reactions for synthesizing urea derivatives, including this compound. For instance, a study reported a quantitative yield of this compound when octylamine was reacted under optimized conditions using THF as a solvent at elevated temperatures . This method highlights the compound's accessibility and potential for large-scale production.

Catalysis

This compound has been explored as a precursor in catalytic processes. It serves as an effective ligand in metal-catalyzed reactions, facilitating the formation of complex structures. For example, in the synthesis of polyureas, dioctylurea acts as a building block that can enhance the mechanical properties of the resulting materials . The compound's coordination ability with transition metals also makes it a candidate for developing new catalytic systems.

Materials Science

The compound is utilized in creating advanced materials due to its thermal stability and mechanical strength. Research indicates that polyureas derived from this compound exhibit favorable thermal degradation properties, making them suitable for high-performance applications such as coatings and adhesives . Additionally, its incorporation into polymer matrices can improve elasticity and durability.

Medicinal Chemistry

Recent investigations have highlighted the potential of this compound derivatives in medicinal chemistry. Studies have shown that certain urea derivatives possess anticancer properties, particularly against breast cancer cells (MCF-7). The mechanism involves inducing apoptosis and inhibiting cell proliferation . The structural characteristics of dioctylurea derivatives contribute to their biological activity, making them promising candidates for further pharmaceutical development.

Case Study 1: Manganese-Catalyzed Synthesis

A detailed study on manganese-catalyzed reactions demonstrated that this compound could be synthesized with high yields under optimized conditions. The research provided insights into the mechanistic pathways involved in urea formation from amines and methanol, emphasizing the importance of reaction conditions on product yield .

Case Study 2: Anticancer Activity

In another study focusing on the anticancer activity of urea derivatives, this compound was included in a series of compounds tested against MCF-7 cancer cells. The results indicated significant cytotoxic effects, with specific derivatives showing selective toxicity towards cancer cells while sparing normal cells . This highlights the therapeutic potential of urea derivatives as anticancer agents.

特性

CAS番号 |

1943-08-4 |

|---|---|

分子式 |

C17H36N2O |

分子量 |

284.5 g/mol |

IUPAC名 |

1,3-dioctylurea |

InChI |

InChI=1S/C17H36N2O/c1-3-5-7-9-11-13-15-18-17(20)19-16-14-12-10-8-6-4-2/h3-16H2,1-2H3,(H2,18,19,20) |

InChIキー |

NLCAUVFHXKUYMZ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCNC(=O)NCCCCCCCC |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。